molecular formula C6H8Cl2F2N2O B2372117 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride CAS No. 1779133-06-0

5-(Difluoromethoxy)pyridin-3-amine dihydrochloride

Cat. No. B2372117
CAS RN: 1779133-06-0
M. Wt: 233.04
InChI Key: PHTVPXCHCVPNSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride is C6H8Cl2F2N2O . The molecular weight is 233.04 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride include a molecular weight of 233.04 and a chemical formula of C6H6F2N2O・2HCl . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Catalytic and Synthetic Applications

  • Complex Formation and Catalysis

    A study by Santiso‐Quiñones and Rodríguez‐Lugo (2013) examines the formation of a ruthenium(II) complex, which is part of a series tested for transfer hydrogenation and catalytic transfer hydrogenation. This research demonstrates the structural intricacies and potential catalytic applications of complexes involving pyridine derivatives (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

  • Synthesis of Pesticides

    The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative containing fluorine, is widely used in synthesizing pesticides, as reviewed by Lu Xin-xin (2006). This underscores the role of such compounds in the agricultural sector (Lu Xin-xin, 2006).

Chemical Structure Analysis and Novel Syntheses

  • Structural Determination and Novel Routes

    Studies like that by Davis and Fettinger (2018) focus on the synthesis and structural determination of pyridine derivatives. Such research is crucial for developing new synthetic methods and understanding the properties of these compounds (Davis & Fettinger, 2018).

  • Development of Anticancer Agents

    Chavva et al. (2013) explored the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. This highlights the medicinal chemistry potential of pyridine derivatives (Chavva et al., 2013).

  • Creating Fluorinated Heterocyclic Scaffolds

    Revanna et al. (2013) synthesized a fluorinated heterocyclic scaffold, indicating the versatility of pyridine derivatives in creating complex molecular structures for various applications (Revanna et al., 2013).

Additional Research Insights

  • Crystal Structure Elucidation

    Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate. Such studies provide vital insights into the molecular structure and interactions of related compounds (Ye & Tanski, 2020).

  • Novel Synthesis Methods

    Rageot et al. (2019) developed a new synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the preparation of kinase inhibitors. This research is significant in the field of pharmaceutical chemistry (Rageot et al., 2019).

  • Palladium-Catalyzed Aminations

    Averin et al. (2005) studied palladium-catalyzed amination of dihalopyridines, showcasing the chemical versatility of pyridine derivatives in organic synthesis (Averin et al., 2005).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

5-(difluoromethoxy)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-1-4(9)2-10-3-5;;/h1-3,6H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTVPXCHCVPNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1OC(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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